![molecular formula C15H17ClN2O2 B2696979 6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899388-35-3](/img/structure/B2696979.png)
6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
The compound “6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is a complex organic molecule that contains a chromen-2-one group, a chloro group, and a methylpiperazine group . Chromen-2-one is a heterocyclic compound that is a derivative of chromene with a ketone functional group on the 2 position . The presence of a chloro group indicates the compound may have been synthesized through a halogenation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-2-one ring, a chloro group at the 6 position of the ring, and a methylpiperazine group attached to the 4 position of the ring . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chromen-2-one group might undergo reactions typical of aromatic compounds and ketones . The chloro group could potentially be substituted in a nucleophilic substitution reaction . The methylpiperazine group might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of a chloro group might increase the compound’s density and boiling point compared to a similar compound without a chloro group .Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. Docking simulations revealed that certain derivatives of 6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one interact with oxidoreductase enzymes, forming stable enzyme-inhibitor complexes. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site contribute to its activity .
Antibacterial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-17-4-6-18(7-5-17)10-11-8-15(19)20-14-3-2-12(16)9-13(11)14/h2-3,8-9H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWSTUVELSGOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
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